1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea
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Overview
Description
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound that features a thiolane ring and an oxolane ring connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea typically involves the following steps:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.
Formation of the Oxolane Ring: This involves the cyclization of a diol precursor under acidic or basic conditions.
Urea Linkage Formation: The final step involves the reaction of the thiolane and oxolane intermediates with an isocyanate or carbodiimide reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of polymers, resins, or other materials.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactivity: It may act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
Uniqueness
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea is unique due to its specific combination of a thiolane ring, an oxolane ring, and a urea linkage. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H18N2O4S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C10H18N2O4S/c13-10(11-6-9-2-1-4-16-9)12-8-3-5-17(14,15)7-8/h8-9H,1-7H2,(H2,11,12,13) |
InChI Key |
VGTCBNGARGSJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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